7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
Description
This compound is a highly sulfonated azo-naphthalene derivative with a 1,3,5-triazine core. Its molecular formula is C27H22ClN7O11S3, with a molecular weight of 752.14 g/mol and CAS Registry Number 14408-24-3 . The structure features:
- A chloro-substituted triazine ring linked to a 3-sulphophenylamino group.
- A 4-methoxy-2-sulphophenylazo moiety attached to the naphthalene backbone.
- Three sulfonic acid groups, enhancing water solubility and metal-binding capacity.
Properties
CAS No. |
59641-46-2 |
|---|---|
Molecular Formula |
C26H20ClN7O11S3 |
Molecular Weight |
738.1 g/mol |
IUPAC Name |
7-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H20ClN7O11S3/c1-45-16-6-8-19(20(12-16)47(39,40)41)33-34-22-21(48(42,43)44)10-13-9-15(5-7-18(13)23(22)35)29-26-31-24(27)30-25(32-26)28-14-3-2-4-17(11-14)46(36,37)38/h2-12,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H2,28,29,30,31,32) |
InChI Key |
SYUMGWWSOBXIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps:
-
Diazotization: : The process begins with the diazotization of 4-methoxy-2-sulphoaniline. This involves treating the aniline derivative with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt formed is then coupled with 4-hydroxy-3-naphthalenesulphonic acid in an alkaline medium to form the azo compound.
-
Triazine Ring Formation: : The azo compound is then reacted with 4-chloro-6-((3-sulphophenyl)amino)-1,3,5-triazine under controlled conditions to form the final product. This step often requires precise pH control and temperature regulation to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over reaction parameters. Continuous monitoring of temperature, pH, and reactant concentrations is crucial to maintain consistency and quality. The final product is usually purified through filtration, washing, and drying processes to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles like amines, thiols, or alcohols under mild to moderate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model azo dye for studying the kinetics and mechanisms of azo coupling reactions. It also serves as a standard for testing the efficiency of various dyeing processes and the stability of dyes under different environmental conditions.
Biology
In biological research, this compound is used as a staining agent for various biological tissues and cells. Its ability to bind selectively to certain cellular components makes it useful in histological studies and microscopy.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential use in drug delivery systems and as diagnostic agents due to their ability to bind to specific biological targets.
Industry
Industrially, this compound is widely used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for coloring synthetic fibers. It is also used in the production of inks, plastics, and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo and triazine groups. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The triazine ring enhances the stability and binding properties of the compound, allowing it to form strong interactions with various substrates.
Molecular Targets and Pathways
In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Key Research Findings
Dye Performance: The target compound’s sulfonate density provides superior wash-fastness compared to nonylphenoxy analogues .
Biomedical Potential: Triazine-azo derivatives show selective cytotoxicity in oral cancer models (), suggesting a therapeutic window for the target compound.
Environmental Impact: Nonylphenoxy-containing analogues are being phased out due to toxicity concerns, increasing demand for sulfonated variants like the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
